

history and development of AZ series magnesium alloys

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An In-depth Technical Guide to the History and Development of AZ Series Magnesium Alloys

Audience: Researchers, scientists, and drug development professionals.

Introduction

Magnesium alloys are at the forefront of lightweight structural materials, offering an exceptional strength-to-weight ratio that is crucial in modern industries like automotive, aerospace, and electronics.[1] Among the various classes of magnesium alloys, the AZ series, composed primarily of magnesium, aluminum (Al), and zinc (Zn), is the most common and well-established.[2][3] The designation "AZ" originates from the ASTM standard, where "A" denotes aluminum and "Z" denotes zinc, the two principal alloying elements.[4][5] These alloys are renowned for their good combination of mechanical properties, general-purpose utility, and reasonable cost.[2][3]

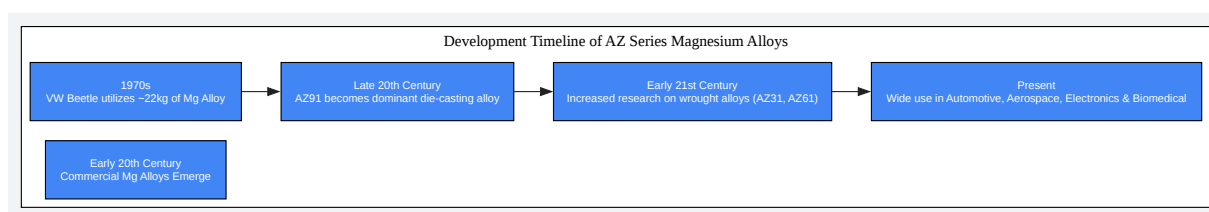
This guide provides a comprehensive technical overview of the history, development, material science, and experimental characterization of the AZ series. It is intended to serve as a detailed resource for professionals seeking to understand and utilize these advanced materials.

History and Development

The commercial application of magnesium alloys began in the early 20th century, but demand has grown significantly in recent decades, driven by the need for weight reduction in vehicles and portable electronics to improve energy efficiency and performance.[6][7] Volkswagen was

an early adopter in the automotive industry, using approximately 22 kg of magnesium alloy in its Beetle model in the 1970s.[6]

The development of the AZ series, particularly alloys like AZ91, marked a significant step forward. AZ91 emerged as one of the most popular die-casting magnesium alloys due to its excellent castability and a favorable balance of strength and corrosion resistance.[1][8] Wrought alloys such as AZ31 and AZ61 were developed for applications requiring forming and shaping, further expanding the utility of the AZ series.[5][9] Research since 2003 has increasingly focused on improving the properties and processing of both cast and wrought AZ alloys.[5][10]



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A brief timeline showing the development of AZ series alloys.

Alloy Composition and Microstructure

The properties of AZ series alloys are directly linked to their composition, primarily the weight percentages of aluminum and zinc. The ASTM naming convention indicates these percentages; for example, AZ91 contains approximately 9% Al and 1% Zn.[4]

Table 1: Nominal Composition of Common AZ Series Alloys

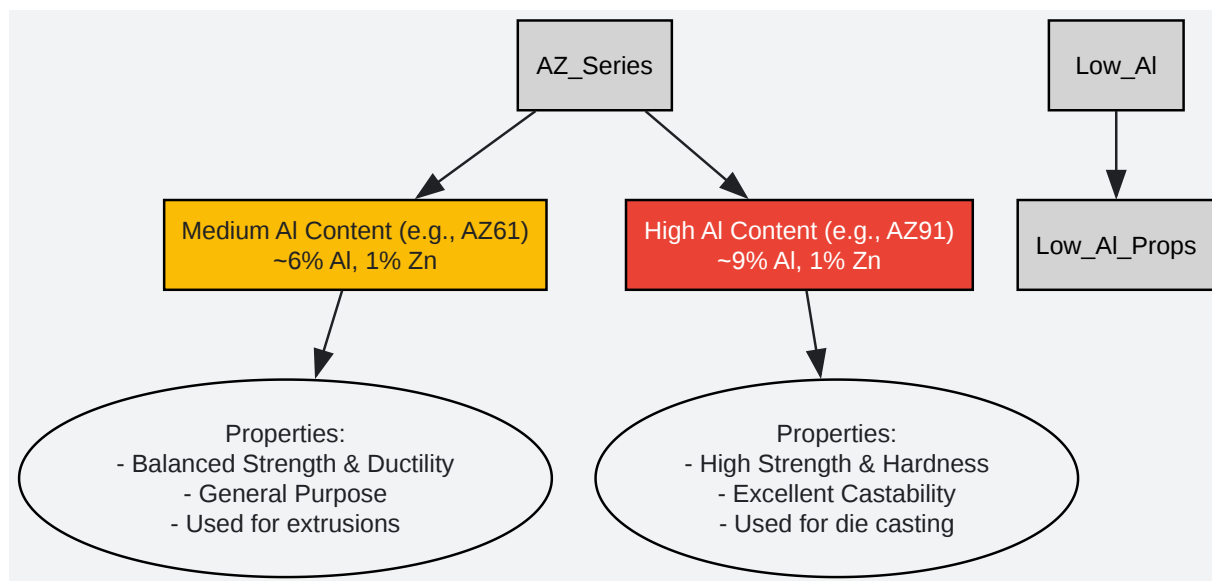
Alloy	Aluminum (Al) wt.%	Zinc (Zn) wt.%	Manganese (Mn) wt.%	Magnesium (Mg)
AZ31	2.5 - 3.5	0.7 - 1.3	0.20 min	Balance
AZ61A	5.8 - 7.2	0.4 - 1.5	0.15 min	Balance
AZ80	7.8 - 9.2	0.2 - 0.8	0.12 min	Balance
AZ91D	8.3 - 9.7	0.35 - 1.0	0.15 min	Balance

Source: Data compiled from multiple sources.[\[8\]](#)[\[11\]](#)[\[12\]](#)

The microstructure of AZ alloys is characterized by two main phases:[\[3\]](#)

- α -Mg (Alpha phase): A magnesium-rich solid solution matrix. This is the primary phase that dictates the alloy's ductility.
- β -Mg₁₇Al₁₂ (Beta phase): An intermetallic compound that precipitates primarily along the grain boundaries.[\[13\]](#) This phase is hard and brittle; its morphology, quantity, and distribution significantly influence the alloy's strength, hardness, and corrosion properties.[\[13\]](#)[\[14\]](#)

Increasing the aluminum content generally leads to a higher volume fraction of the β -phase, which increases strength and hardness but can reduce ductility.[\[11\]](#)[\[15\]](#) Zinc is added to improve strength at room temperature and enhance the alloy's fluidity during casting.[\[16\]](#)[\[17\]](#)



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Classification of AZ alloys based on aluminum content.

Mechanical and Physical Properties

The mechanical properties of AZ alloys can be tailored through composition and thermomechanical processing. Alloys with higher aluminum content, like AZ91, generally exhibit higher strength, while those with lower aluminum content, like AZ31, offer better ductility and are suitable for wrought applications.^{[11][18]}

Table 2: Typical Mechanical Properties of Select AZ Series Alloys

Property	AZ31B (Wrought)	AZ61A (Extruded)	AZ80 (Extruded)	AZ91D (As-Cast)
Ultimate Tensile Strength (MPa)	260 - 285	310	205	165
Tensile Yield Strength (MPa)	198 - 200	230	101	95
Elongation (%)	11.9 - 15	16	6.8	3
Hardness (Brinell)	49	60	82	63
Elastic Modulus (GPa)	44.8	44.8	44.8	45
Density (g/cm ³)	~1.77	~1.80	~1.80	~1.81

Source: Data compiled from multiple sources.[\[11\]](#)[\[12\]](#)[\[19\]](#)[\[20\]](#)

Processing and Heat Treatment

AZ series alloys are processed using a variety of techniques, with the choice of method depending on the final application and desired properties.

- **Casting:** Die casting is the most common method for AZ alloys, especially AZ91, due to its ability to produce complex, near-net-shape parts with high precision.[\[1\]](#) Sand and permanent mold casting are also used.[\[5\]](#)
- **Wrought Processing:** Alloys like AZ31 and AZ61 are often processed via extrusion, forging, and rolling to create bars, sheets, and other profiles.[\[5\]](#)[\[21\]](#) Wrought processing refines the grain structure and enhances mechanical properties.
- **Heat Treatment:** The properties of AZ alloys can be significantly altered by heat treatment. The primary tempers are:
 - **T4 (Solution Heat Treatment):** The alloy is heated to a high temperature (e.g., 410-420°C for AZ91) to dissolve the β -Mg₁₇Al₁₂ phase into the α -Mg matrix, followed by quenching.

[13][22] This increases ductility and toughness.

- T5 (Artificial Aging): The as-cast alloy is aged at a moderately elevated temperature (e.g., 170-230°C) to precipitate a fine distribution of the β -phase, thereby increasing strength and hardness.[4]
- T6 (Solution Treatment + Artificial Aging): This is a combination of T4 and T5 treatments. The alloy is first solution-treated and quenched, then artificially aged to produce a fine, dispersed precipitate of the β -phase, resulting in the highest strength and hardness.[4][13]

Corrosion Behavior

A primary challenge for magnesium alloys is their susceptibility to corrosion. However, among magnesium alloys, the AZ series offers relatively good corrosion resistance, which improves with increasing aluminum content and purity (i.e., low levels of impurities like iron, nickel, and copper).[2][8] The β -phase (Mg₁₇Al₁₂) is more noble (less reactive) than the α -Mg matrix. In many environments, the β -phase can act as a galvanic barrier to corrosion, but if it forms a non-uniform network, it can also accelerate localized corrosion by acting as a cathode.[3]

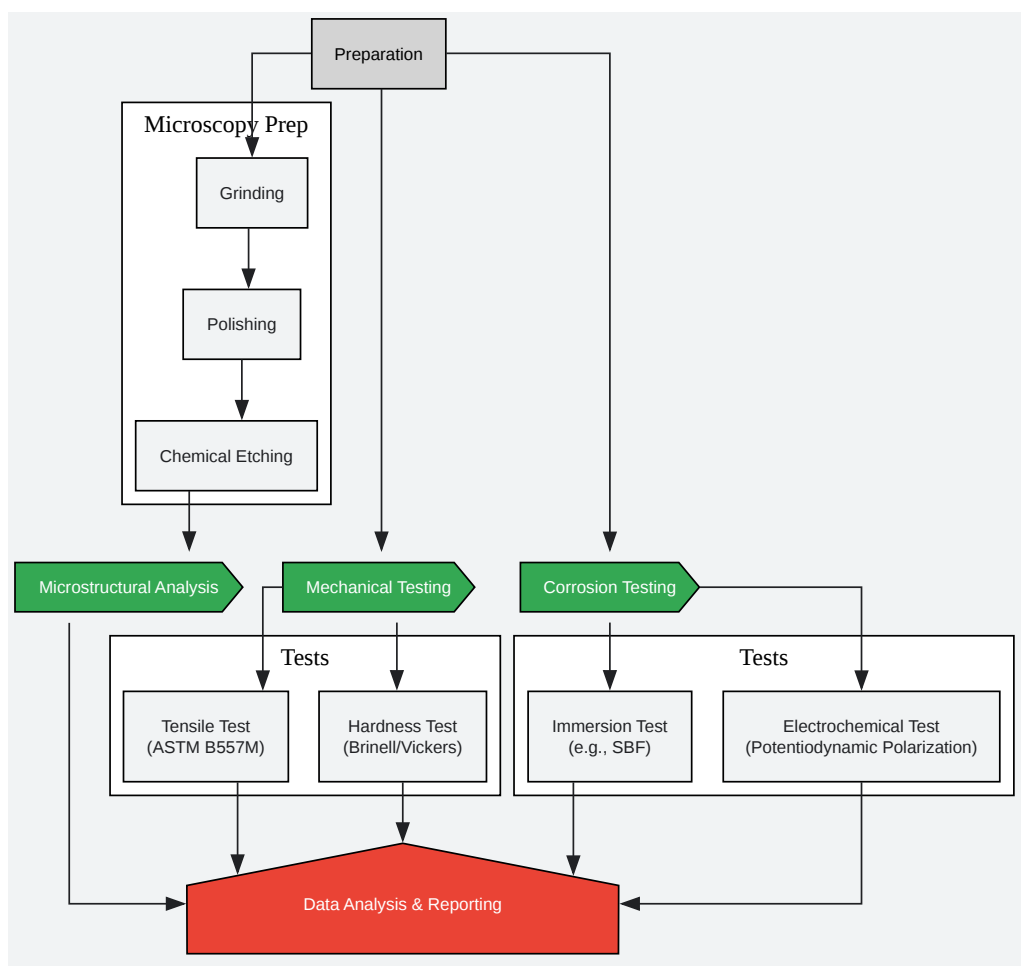
Applications

The unique properties of AZ alloys make them suitable for a wide range of applications.

- Automotive: Used for lightweighting to improve fuel efficiency and reduce emissions.[1][6] Components include steering wheels, instrument panels, seat frames, and gearbox casings. [6]
- Aerospace: The high strength-to-weight ratio is critical for aircraft components like seat frames, interior panels, and gearbox parts.[1][23]
- Electronics: Utilized for the casings of laptops, cameras, and mobile phones, providing durability, light weight, and electromagnetic shielding.[1]
- Biomedical: Due to their biocompatibility and biodegradability, AZ alloys (particularly AZ31 and AZ91) are explored for use in temporary medical implants like screws and stents.[24] The alloy can provide structural support and then safely corrode away in the body over time, eliminating the need for a second removal surgery.[24]

Experimental Protocols

Characterizing AZ series magnesium alloys involves a standardized set of experimental procedures to determine their microstructure, mechanical properties, and corrosion resistance.



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Workflow for the characterization of AZ series alloys.

Microstructural Analysis

- **Sectioning:** A representative sample is cut from the bulk material using a low-speed diamond saw to minimize deformation.
- **Mounting:** The sample is mounted in an epoxy or phenolic resin to facilitate handling during grinding and polishing.

- **Grinding:** The mounted sample is ground using successively finer silicon carbide (SiC) abrasive papers (e.g., 240, 400, 600, 800, 1200 grit) with water as a lubricant to achieve a flat surface.
- **Polishing:** The ground sample is polished using diamond suspensions (e.g., 6 μm , 3 μm , 1 μm) on a polishing cloth to create a mirror-like, scratch-free surface. Final polishing may be done with a colloidal silica suspension.
- **Etching:** The polished surface is chemically etched to reveal the grain boundaries and different phases. A common etchant for AZ alloys is Acetic-Picral (e.g., 5 mL acetic acid, 6 g picric acid, 10 mL water, 100 mL ethanol).
- **Microscopy:** The etched sample is examined using an optical microscope or a Scanning Electron Microscope (SEM) to observe the grain size, phase distribution, and presence of any defects.

Mechanical Testing

- **Tensile Testing:**
 - **Specimen Preparation:** Tensile test specimens are machined from the alloy according to standard dimensions, such as those specified in ASTM B557M.[\[25\]](#)
 - **Procedure:** The specimen is mounted in a universal testing machine. A uniaxial tensile load is applied at a constant strain rate until the specimen fractures.
 - **Data Acquisition:** Load and displacement are continuously recorded. This data is used to calculate Ultimate Tensile Strength (UTS), Yield Strength (YS), and Percent Elongation.
- **Hardness Testing:**
 - **Procedure:** A standardized indenter (e.g., a steel ball for Brinell or a diamond pyramid for Vickers) is pressed into the polished surface of the material with a specific load for a set duration.
 - **Measurement:** The dimensions of the resulting indentation are measured, and the hardness value is calculated based on the load and indentation area.

Corrosion Testing

- Potentiodynamic Polarization:
 - Setup: A three-electrode electrochemical cell is used, with the AZ alloy sample as the working electrode, a platinum or graphite rod as the counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE). The electrolyte is a corrosive medium, such as a 3.5% NaCl solution.
 - Procedure: The potential of the working electrode is scanned over a range relative to the open-circuit potential, and the resulting current is measured.
 - Analysis: The resulting polarization curve (a plot of $\log(\text{current density})$ vs. potential) is analyzed to determine the corrosion potential (E_{corr}) and corrosion current density (i_{corr}), which is proportional to the corrosion rate.
- Immersion Testing (for Biodegradable Applications):
 - Procedure: Pre-weighed samples are immersed in a Simulated Body Fluid (SBF) at a constant temperature (e.g., 37°C) for predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours).^[24]
 - Analysis: After immersion, samples are removed, cleaned to remove corrosion products, and re-weighed to determine mass loss. The degradation rate can be calculated from this data. Hydrogen evolution may also be measured during the test as an indicator of the corrosion rate.

Conclusion and Future Outlook

The AZ series of magnesium alloys has a rich history of development that has established it as a cornerstone of lightweight material technology. From early automotive applications to modern aerospace and biomedical devices, these alloys offer a versatile combination of properties that can be precisely tailored through compositional control and advanced processing techniques. While challenges such as corrosion susceptibility remain, ongoing research continues to push the boundaries of their performance. Future developments are likely to focus on new alloying additions, advanced processing methods like powder metallurgy and additive manufacturing,

and innovative surface treatments to further enhance the strength, ductility, and corrosion resistance of the AZ series, expanding their application in ever more demanding fields.[1][10]

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